molecular formula C5H11ClN2O2 B6337333 (R)-Piperazine-2-carboxylic acid hydrochloride CAS No. 438631-78-8

(R)-Piperazine-2-carboxylic acid hydrochloride

Cat. No.: B6337333
CAS No.: 438631-78-8
M. Wt: 166.60 g/mol
InChI Key: KIUVRQJNCIUBJN-PGMHMLKASA-N
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Description

®-Piperazine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of piperazine derivatives. It is commonly used in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperazine-2-carboxylic acid hydrochloride typically involves the resolution of racemic piperazine-2-carboxylic acid or the asymmetric synthesis using chiral catalysts. One common method includes the catalytic hydrogenation of 4-phenylpicolinic acid, followed by optical resolution using L-tyrosine hydrazide .

Industrial Production Methods: Industrial production often employs large-scale resolution techniques or enantioselective synthesis methods to ensure high yield and purity. The use of chiral auxiliaries and catalysts is prevalent in industrial settings to achieve the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: ®-Piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the carboxylic acid group to alcohols.

    Substitution: Nucleophilic substitution reactions at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include N-alkylated piperazine derivatives, N-oxides, and reduced alcohol derivatives.

Scientific Research Applications

®-Piperazine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by modulating the activity of these targets, leading to desired therapeutic effects. The pathways involved often include inhibition of enzyme activity or receptor binding, which can result in the suppression of disease-related processes .

Comparison with Similar Compounds

    Piperazine-2-carboxylic acid: The racemic form of the compound.

    N-methylpiperazine: A derivative with a methyl group substitution.

    Piperazine-1-carboxylic acid: A positional isomer with the carboxylic acid group at a different position.

Uniqueness: ®-Piperazine-2-carboxylic acid hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in pharmaceutical applications. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various chemical and industrial processes .

Properties

IUPAC Name

(2R)-piperazine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c8-5(9)4-3-6-1-2-7-4;/h4,6-7H,1-3H2,(H,8,9);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUVRQJNCIUBJN-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126330-90-3
Record name 2-Piperazinecarboxylic acid, hydrochloride (1:2), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126330-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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